3-Amino-2-methylpropane-1,2-diol;hydrochloride
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Overview
Description
3-Amino-2-methylpropane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C4H11NO2·HCl. It is a derivative of 2-amino-2-methyl-1,3-propanediol, commonly known as AMPD. This compound is characterized by the presence of an amino group and two hydroxyl groups attached to a propane backbone, along with a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methylpropane-1,2-diol;hydrochloride can be synthesized through the hydrogenation of its precursor compounds. One common method involves the reaction of acrylonitrile with methylamine under hydrogen gas atmosphere, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpropane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to replace the hydroxyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or halides.
Scientific Research Applications
3-Amino-2-methylpropane-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpropane-1,2-diol;hydrochloride involves its role as a buffer and stabilizing agent. It interacts with enzymes and proteins, maintaining the pH and ionic strength of the solution. This compound serves as a reaction buffer for enzymes like alkaline phosphatase, facilitating their activity in basic pH environments .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A structural isomer with similar buffering properties.
3-Amino-1,2-propanediol: Used in the synthesis of cationic polymers for gene delivery.
1,3-Propanediol: A simpler diol without the amino group, used in polymer production.
Uniqueness
3-Amino-2-methylpropane-1,2-diol;hydrochloride is unique due to its combination of amino and hydroxyl groups, which provide versatile reactivity and buffering capacity. Its hydrochloride form enhances its solubility and stability in aqueous solutions, making it particularly useful in biochemical and industrial applications.
Properties
IUPAC Name |
3-amino-2-methylpropane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-4(7,2-5)3-6;/h6-7H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGQWXOJADLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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